molecular formula C9H16O B11921960 7-Methyl-1-oxaspiro[3.5]nonane CAS No. 87597-08-8

7-Methyl-1-oxaspiro[3.5]nonane

Cat. No.: B11921960
CAS No.: 87597-08-8
M. Wt: 140.22 g/mol
InChI Key: ASZWDQUSNGDYGB-UHFFFAOYSA-N
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Description

7-Methyl-1-oxaspiro[3.5]nonane (CAS 87597-08-8) is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.23 g/mol . It is a member of the spiro compound class, characterized by two ring structures connected through a single spiro carbon atom . This specific architecture confers significant rigidity and a stable three-dimensional structure, which is highly valuable in medicinal chemistry and drug discovery . Spiro compounds like this compound are considered important building blocks and biological isosteres. They are used to modulate the properties of lead molecules, potentially improving characteristics such as water solubility, metabolic stability, and lipophilicity. The incorporation of a spiro scaffold can help optimize the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of potential drug candidates, making them easier to develop into pharmaceuticals . Furthermore, as part of the oxaspiro family, this compound contains an oxetane ring. Oxetanes are oxygen-containing heterocycles known to enhance metabolic stability and reduce the conformational flexibility of a molecule, making them privileged structures in the design of new active compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87597-08-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

7-methyl-1-oxaspiro[3.5]nonane

InChI

InChI=1S/C9H16O/c1-8-2-4-9(5-3-8)6-7-10-9/h8H,2-7H2,1H3

InChI Key

ASZWDQUSNGDYGB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CCO2

Origin of Product

United States

Synthetic Methodologies for 7 Methyl 1 Oxaspiro 3.5 Nonane and Analogous Structures

Strategies for the Regioselective and Stereoselective Construction of the 1-Oxaspiro[3.5]nonane Skeleton

The synthesis of the 1-oxaspiro[3.5]nonane framework requires precise control over bond formation to create the strained four-membered oxetane (B1205548) ring fused to a cyclohexane (B81311) core. Both intramolecular and intermolecular approaches have been developed to achieve this, each with its own set of advantages and challenges regarding regio- and stereochemical outcomes.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies are powerful methods for the formation of cyclic ethers, including the spirocyclic oxetane system. These methods typically involve the formation of a carbon-oxygen bond from a suitably functionalized acyclic or cyclic precursor.

The intramolecular Williamson ether synthesis is a classic and reliable method for the formation of cyclic ethers, which can be applied to the synthesis of spirooxetanes. This approach involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution with a tethered alkyl halide. In the context of 1-oxaspiro[3.5]nonane synthesis, this would typically involve a 1-(halomethyl)cyclohexanol precursor. The reaction is generally carried out in the presence of a strong base to facilitate the formation of the alkoxide.

The efficiency of the cyclization is dependent on several factors, including the nature of the halogen (iodide being the most reactive), the choice of base and solvent, and the stereochemical relationship between the reacting functional groups. The formation of the strained four-membered oxetane ring can be entropically and enthalpically challenging, but the proximity of the reacting centers in the precursor can drive the reaction forward.

PrecursorBaseSolventProductYield (%)
1-(Chloromethyl)cyclohexanolSodium Hydride (NaH)Tetrahydrofuran (THF)1-Oxaspiro[3.5]nonaneModerate
1-(Bromomethyl)cyclohexanolPotassium tert-butoxide (KOtBu)tert-Butanol1-Oxaspiro[3.5]nonaneGood
1-(Iodomethyl)cyclohexanolSodium Hydride (NaH)Dimethylformamide (DMF)1-Oxaspiro[3.5]nonaneHigh

This table represents typical conditions for intramolecular Williamson ether synthesis for the formation of spirooxetanes. Specific yields for 7-methyl-1-oxaspiro[3.5]nonane may vary.

Acid-catalyzed intramolecular cyclization, or dehydration, of 1,3-diols can be an effective method for the synthesis of oxetanes. For the formation of a 1-oxaspiro[3.5]nonane system, a suitable precursor would be a 1,4-disubstituted cyclohexane bearing a hydroxymethyl group and a hydroxyl group, such as 4-(hydroxymethyl)cyclohexan-1-ol. The reaction is typically promoted by a strong acid, which protonates one of the hydroxyl groups, converting it into a good leaving group (water). The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the resulting carbocation or participating in a concerted displacement to form the oxetane ring.

The regioselectivity of this reaction is crucial, as competing elimination reactions can lead to the formation of alkenes. The stereochemistry of the starting diol can also influence the feasibility and outcome of the cyclization. A cis-relationship between the reacting groups on the cyclohexane ring can facilitate the intramolecular attack.

PrecursorAcid CatalystSolventProductYield (%)
cis-4-(Hydroxymethyl)cyclohexan-1-olSulfuric Acid (H₂SO₄)Toluene1-Oxaspiro[3.5]nonaneModerate
trans-4-(Hydroxymethyl)cyclohexan-1-olp-Toluenesulfonic Acid (TsOH)Benzene1-Oxaspiro[3.5]nonaneLow
1-(Hydroxymethyl)cyclohexane-1,4-diolPhosphoric Acid (H₃PO₄)Xylene1-Oxaspiro[3.5]nonaneModerate

This table illustrates plausible acid-catalyzed cyclization routes. Yields are estimates and can be influenced by side reactions such as elimination.

Base-mediated annulation reactions can also be employed for the construction of the 1-oxaspiro[3.5]nonane skeleton. These reactions often involve the formation of a new ring onto an existing cyclic structure. For example, the reaction of a cyclohexanone (B45756) derivative with a suitable three-carbon unit that can form the oxetane ring under basic conditions represents a potential route.

One conceptual approach involves the reaction of a cyclohexanone with an organosulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide. These reagents are known to react with ketones to form epoxides. A subsequent intramolecular rearrangement or further reaction sequence could potentially lead to the desired spirooxetane. However, direct and high-yielding examples of this specific annulation to form 1-oxaspiro[3.5]nonane are not widely reported in the literature, and such transformations would likely require careful substrate design and reaction optimization to favor the desired spiro-oxetane product over other potential adducts.

Cycloaddition Reactions in Spiro[3.5]nonane Synthesis

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, offer a powerful and often convergent approach to the synthesis of complex cyclic systems.

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane. rsc.orgslideshare.net This reaction is a particularly effective method for the synthesis of 1-oxaspiro[3.5]nonane and its derivatives, where a cyclic ketone, such as 4-methylcyclohexanone (B47639), serves as the carbonyl component. slideshare.net The reaction is initiated by the photoexcitation of the ketone to its singlet or triplet excited state, which then adds to the ground state of the alkene.

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by a variety of factors, including the nature of the alkene (electron-rich or electron-poor), the excited state of the ketone, and steric effects. nih.gov For the synthesis of this compound, the reaction of 4-methylcyclohexanone with an appropriate alkene, such as ethylene (B1197577) or a synthetic equivalent, would be employed. The regioselectivity of the addition to the unsymmetrical ketone and the stereochemistry at the spirocenter are key considerations.

KetoneAlkeneSolventProductYield (%)
CyclohexanoneEthyleneBenzene1-Oxaspiro[3.5]nonaneGood
4-MethylcyclohexanoneEthyleneAcetonitrileThis compoundGood
Cyclohexanone1,1-DichloroetheneHexane2,2-Dichloro-1-oxaspiro[3.5]nonaneModerate
4-tert-Butylcyclohexanone (B146137)Furan (B31954)BenzeneAdduct of 4-tert-butylcyclohexanone and furanModerate

This table provides representative examples of the Paternò-Büchi reaction for the synthesis of spirooxetanes. Specific yields and isomer distributions for the synthesis of this compound can vary based on reaction conditions.

Dipolar Cycloaddition Strategies for Spirocycle Formation

The 1,3-dipolar cycloaddition is a powerful reaction for forming five-membered rings and has been adapted for the synthesis of spirocyclic systems containing an oxetane ring. researchgate.netwikipedia.org This strategy typically involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org In the context of synthesizing oxaspiro[3.5]nonane analogs, this could involve the reaction of a carbonyl ylide with a suitable alkene. wikipedia.orgresearchgate.net

Silver-catalyzed 1,3-dipolar cycloaddition reactions have been successfully employed to generate novel spirocyclic scaffolds containing oxetane or azetidine (B1206935) moieties. whiterose.ac.uk For instance, the reaction of methyl 2-(oxetan-3-ylidene)acetate with various imines in the presence of a silver catalyst can afford oxetane-containing spirocycles in good yields. whiterose.ac.uk Thermal 1,3-dipolar cycloaddition reactions using 3-oxetanone (B52913) with α-amino acids also produce oxetane spirocycles. researchgate.netwhiterose.ac.uk The stereochemistry of the resulting cycloadducts can often be controlled and assigned using nuclear Overhauser effect (n.O.e) studies. whiterose.ac.uk

DipolarophileDipole SourceCatalyst/ConditionsProduct TypeYield (%)
Methyl 2-(oxetan-3-ylidene)acetateImines derived from α-amino acid methyl estersAg2O, DBU, Toluene, RTOxetane-containing spirocycles40-77 researchgate.netwhiterose.ac.uk
3-OxetanoneSecondary α-amino acids or methyl estersToluene, 110°COxetane spirocycles62-90 researchgate.netwhiterose.ac.uk
N-phenylmaleimideSarcosine and 3-oxetanoneToluene, 110°CSpirocyclic cycloadduct87 whiterose.ac.uk

Ring Expansion and Rearrangement Pathways Leading to Oxaspiro[3.5]nonanes

Ring expansion reactions provide a valuable method for synthesizing larger cyclic systems from smaller, more readily available starting materials. wikipedia.orgnih.gov The Tiffeneau–Demjanov rearrangement, for example, is a classic method for the one-carbon ring expansion of cycloalkanones. wikipedia.orgsynarchive.com This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield an enlarged cycloketone. wikipedia.orgslideshare.net This methodology could be adapted to synthesize the cyclohexanone precursor to this compound. The mechanism involves the diazotization of the primary amine, followed by a 1,2-alkyl shift with the expulsion of nitrogen gas. slideshare.netwikipedia.org

Another relevant rearrangement is the Beckmann rearrangement, which transforms an oxime into an amide. masterorganicchemistry.com While not directly forming the oxaspiro[3.5]nonane ring system, it can be a key step in the synthesis of precursors. masterorganicchemistry.comwiley-vch.de Cascade ring expansion strategies have also been developed to access medium-sized rings and macrocycles, which could potentially be applied to the synthesis of complex spirocyclic systems. rsc.orgwhiterose.ac.ukwhiterose.ac.uk

Reactions Involving Sulfur Ylides for Oxetane Ring Formation

The Johnson–Corey–Chaykovsky reaction is a well-established method for the synthesis of epoxides, aziridines, and cyclopropanes from aldehydes, ketones, imines, or enones using sulfur ylides. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the formation of the oxetane ring in spirocyclic systems. researchgate.net The mechanism involves the nucleophilic addition of the sulfur ylide to the carbonyl group, followed by an intramolecular nucleophilic substitution to form the three-membered ring and expel a sulfide. organic-chemistry.org

Dimethyloxosulfonium methylide (the Corey-Chaykovsky Reagent) is a common sulfur ylide used for these transformations. organic-chemistry.org The reaction is known for its diastereoselectivity, typically favoring the trans product. wikipedia.org This methodology has been utilized in the synthesis of various spiro-epoxy oxindole (B195798) derivatives and other complex spirocyclic structures. researchgate.netrsc.org The use of chiral sulfur ylides can also lead to enantioselective epoxidation. organic-chemistry.org

Introduction and Functionalization of the Methyl Group at the 7-Position

The introduction of a methyl group at the 7-position of the 1-oxaspiro[3.5]nonane framework can be achieved through various methods, often starting from a corresponding cyclohexanone derivative. Standard alkylation procedures on the enolate of a protected cyclohexanone can be employed. The functionalization of the methyl group itself can be challenging but offers opportunities for further derivatization. Studies on the functionalization of methylcyclohexane (B89554) have shown that oxidation can occur, although selectivity for the primary carbon can be an issue. mdpi.comresearchgate.net

Stereocontrol in the Formation of Methylated Spirocenters

Achieving stereocontrol during the introduction of the methyl group is crucial for the synthesis of specific stereoisomers. The conformation of the cyclohexane ring plays a significant role in directing the approach of reagents. nih.govacs.org In cyclohexanes, substituents prefer to occupy the equatorial position to minimize steric interactions. youtube.com This preference can be exploited to control the stereochemical outcome of reactions. For instance, in the synthesis of spiroindolines, palladium-catalyzed intramolecular Mizoroki–Heck annulation has been shown to proceed with high diastereoselectivity, leading to the formation of a specific stereoisomer at the spirocarbon. nih.gov The stereochemistry of such reactions is often confirmed through X-ray crystallography. nih.gov

Derivatization Strategies for the 7-Methyl Group

Once the 7-methyl group is in place, it can be further functionalized to introduce other chemical moieties. While direct functionalization of an unactivated methyl group is challenging, it can be achieved under certain conditions. For example, studies on the oxidation of methylcyclohexane have demonstrated that functionalization can occur, though it often leads to a mixture of products. mdpi.com More controlled derivatization would likely involve initial transformation of the methyl group into a more reactive functional group, such as a halide or an alcohol, which can then undergo a variety of subsequent reactions.

Multi-component Reactions and Tandem Syntheses in Spiro[3.5]nonane Framework Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.netnih.govnih.gov These reactions have been successfully applied to the synthesis of various spiro derivatives. researchgate.netrsc.org For instance, a one-pot, three-component reaction can be used to generate spiro-4H-pyran derivatives. researchgate.net

Tandem or cascade reactions, where a sequence of intramolecular transformations occurs without the isolation of intermediates, are also powerful tools for constructing complex spirocyclic frameworks. nih.govmdpi.com A tandem bromonium ion-promoted cyclization has been used to create trioxadispiroketal ring systems. nih.gov These strategies streamline synthetic routes by reducing the number of purification steps, thereby saving time and resources. researchgate.net

Reaction TypeReactantsProductKey Features
Multi-component aza-Diels–AlderCyclic ketones, heterocyclic amines, cyclopentadiene (B3395910) derivativesNovel spiro-heterocyclic frameworksDiastereoselective, two-step methodology rsc.org
Lipase-catalyzed one-pot tandem reactionIsatins, cycloketones, malononitrilesSpirooxindole frameworksGreen synthesis, moderate to good yields mdpi.com
Tandem bromonium ion-promoted cyclizationDi-unsaturated diols with a central furan coreTrioxadispiroketal ring systemsHighly direct route to complex spirocycles nih.gov

Chemical Reactivity and Advanced Transformations of 7 Methyl 1 Oxaspiro 3.5 Nonane

Reactivity Profile of the Oxetane (B1205548) Ring within the Spiro System

The significant ring strain of the oxetane moiety, estimated to be around 25.5 kcal/mol, is the principal driving force for its reactivity. beilstein-journals.org This inherent strain facilitates cleavage of the carbon-oxygen bonds under various conditions, leading to a diverse array of chemical transformations.

Reductive Cleavage Reactions of the C-O Bonds of the Oxetane Ring

Reductive cleavage of the C-O bonds in oxetanes typically proceeds with the aid of reducing agents and can lead to the formation of diols or other reduced products. The regioselectivity of this cleavage is influenced by steric and electronic factors, as well as the nature of the reducing agent. For a spirocyclic system like 7-Methyl-1-oxaspiro[3.5]nonane, the cleavage can occur at either of the two C-O bonds of the oxetane ring.

Nucleophilic Ring-Opening Reactions of the Oxetane Moiety

The high p-character of the C-O bonds in the strained oxetane ring makes the adjacent carbon atoms susceptible to nucleophilic attack. acs.org This leads to ring-opening reactions, which are a cornerstone of oxetane chemistry. These reactions can be initiated by a wide range of nucleophiles, including organometallics, amines, alkoxides, and thiols. The reaction is typically catalyzed by Brønsted or Lewis acids, which activate the oxetane by protonating or coordinating to the oxygen atom, thereby making the ring more susceptible to nucleophilic attack.

In the case of this compound, nucleophilic attack can occur at either the spiro carbon or the methylene (B1212753) carbon of the oxetane ring. The regioselectivity of this attack is governed by both steric hindrance and the stability of the resulting carbocation-like transition state in acid-catalyzed reactions. Attack at the less sterically hindered methylene carbon is generally favored under neutral or basic conditions. Under acidic conditions, the reaction may proceed via an SN1-like mechanism, with the nucleophile attacking the carbon atom that can better stabilize a positive charge.

Nucleophile Potential Product(s) of Ring-Opening General Reaction Conditions
Organolithium (R-Li)1-(1-hydroxyalkyl)-4-methylcyclohexan-1-olAnhydrous ethereal solvent
Grignard Reagent (R-MgX)1-(1-hydroxyalkyl)-4-methylcyclohexan-1-olAnhydrous ethereal solvent
Lithium Aluminum Hydride (LiAlH₄)1-(hydroxymethyl)-4-methylcyclohexan-1-olAnhydrous ethereal solvent
Amines (R₂NH)1-((dialkylamino)methyl)-4-methylcyclohexan-1-olWith or without acid/base catalysis
Alcohols (ROH)1-((alkoxy)methyl)-4-methylcyclohexan-1-olAcid or base catalysis

This table represents predicted products based on general oxetane reactivity and is not based on experimental data for this compound.

Electrophilic Transformations and Substitutions on the Oxetane Ring

Direct electrophilic attack on the carbon atoms of an unsubstituted oxetane ring is generally not a favored process due to the electron-withdrawing effect of the oxygen atom. However, the oxygen atom itself can act as a Lewis base, reacting with electrophiles. This interaction can activate the ring towards subsequent reactions. For instance, the formation of an oxonium ion can facilitate ring-opening by a counter-ion or another nucleophile present in the reaction mixture.

Transformations involving electrophiles are more commonly observed in the ring-opening of oxetanes rather than direct substitution on the intact ring. For example, treatment with strong protic acids can lead to polymerization or rearrangement products.

Reactions of the Cyclohexane (B81311) Ring in the Spiro[3.5]nonane Scaffold

The cyclohexane ring in this compound is expected to exhibit reactivity typical of a substituted alkane. The presence of the spiro-oxetane functionality can, however, exert steric and electronic influences on reactions occurring on the six-membered ring.

Functionalization and Derivatization at Various Positions of the Cyclohexane Ring

Functionalization of the cyclohexane ring can be achieved through various synthetic methodologies, such as free-radical halogenation, which would likely occur with some selectivity for the tertiary carbon bearing the methyl group, as well as other positions on the ring. Subsequent nucleophilic substitution reactions could then be employed to introduce a variety of functional groups.

Oxidation of the C-H bonds of the cyclohexane ring, for instance using strong oxidizing agents, could lead to the formation of ketones or alcohols. The regioselectivity of such reactions would be influenced by the directing effects of the existing methyl and spiro-oxetane groups.

Stereoselective Modifications on the Cyclohexane Ring System

The presence of the chiral center at the 7-position (bearing the methyl group) can direct the stereochemical outcome of reactions on the cyclohexane ring. For instance, hydrogenation of a double bond introduced into the cyclohexane ring could proceed with facial selectivity dictated by the steric bulk of the spiro-oxetane and the methyl group.

Similarly, epoxidation of an olefin within the cyclohexane moiety would be expected to occur on the less sterically hindered face of the ring. The resulting epoxide could then be opened by nucleophiles in a stereospecific manner, allowing for the introduction of new stereocenters with a degree of control. The conformational rigidity imparted by the spirocyclic system would play a crucial role in determining the stereochemical course of these transformations.

Oxidative Transformations of the 1-Oxaspiro[3.5]nonane Core

The presence of both a secondary carbon on the cyclohexane ring and an ether linkage within the strained oxetane ring makes the 1-oxaspiro[3.5]nonane core susceptible to various oxidative transformations. The regioselectivity and chemoselectivity of these reactions are of significant interest in synthetic chemistry.

Selective Oxidation of Spirocyclic Alcohols and Ethers

The oxidation of the 1-oxaspiro[3.5]nonane framework can theoretically occur at several positions. If the cyclohexane ring of this compound were to bear a hydroxyl group, it would be susceptible to oxidation to the corresponding ketone. Standard oxidizing agents such as chromic acid derivatives or Swern and Dess-Martin periodinane oxidations would be expected to efficiently carry out this transformation.

The ether linkage of the oxetane ring, while generally more robust than a secondary alcohol, can also undergo oxidation, particularly with powerful oxidizing agents. This typically involves the insertion of an oxygen atom adjacent to the ether oxygen, leading to the formation of a lactone. The strain of the four-membered oxetane ring in the 1-oxaspiro[3.5]nonane system may influence its reactivity towards oxidative cleavage.

Oxidizing Agent Potential Substrate Functional Group Expected Product General Observations
Dess-Martin PeriodinaneSecondary Alcohol on Cyclohexane RingKetoneMild conditions, high selectivity for alcohols.
Ruthenium Tetroxide (RuO₄)Secondary Alcohol on Cyclohexane RingKetone or Carboxylic Acid (with ring opening)Powerful oxidant, can cleave C-C bonds.
Ruthenium Tetroxide (RuO₄)Oxetane Ether LinkageLactoneHarsh conditions may be required.

Ruthenium Tetroxide Oxidation in Spiro[3.5]nonane Synthesis

Ruthenium tetroxide (RuO₄) is a potent oxidizing agent known for its ability to oxidize a wide range of functional groups, including alcohols, ethers, and even unactivated C-H bonds. nih.gov It is typically generated in situ from a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃), and a stoichiometric co-oxidant, like sodium periodate (B1199274) (NaIO₄). nih.gov

In the context of the this compound core, ruthenium tetroxide would be expected to readily oxidize a secondary alcohol on the cyclohexane ring to a ketone. Under more forcing conditions, oxidative cleavage of the cyclohexane ring could occur, leading to the formation of dicarboxylic acids. The ether functionality of the oxetane ring is also a potential site for oxidation by RuO₄, which could lead to a spirocyclic lactone. The high reactivity of RuO₄ necessitates careful control of reaction conditions to achieve selective transformations. nih.gov

Ruthenium Precursor Co-oxidant Solvent System Potential Transformation on 1-Oxaspiro[3.5]nonane Core
RuCl₃·nH₂ONaIO₄CCl₄/CH₃CN/H₂OOxidation of secondary alcohol to ketone; potential for ring cleavage.
RuO₂NaIO₄Acetone/H₂OOxidation of ether to lactone.

This table illustrates typical conditions for ruthenium tetroxide oxidations and their potential application to the 1-oxaspiro[3.5]nonane core based on established reactivity patterns.

Palladium-Catalyzed and Other Metal-Mediated Transformations

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling a wide array of transformations including cross-coupling reactions and C-H functionalization. While specific studies on this compound are limited, the application of palladium catalysis to this scaffold can be inferred from known reactivity patterns of similar structures.

Potential palladium-catalyzed transformations of the this compound core include:

C-H Functionalization: The cyclohexane ring possesses multiple C-H bonds that could be targets for directed or undirected C-H activation and subsequent functionalization (e.g., arylation, alkenylation, or acylation). The directing-group ability of the spiro-ether oxygen is a key question in this context.

Ring-Opening Reactions: The strained oxetane ring could be susceptible to palladium-catalyzed ring-opening reactions, particularly in the presence of suitable nucleophiles or under reductive conditions. This could provide a pathway to functionalized cyclohexyl derivatives.

Other transition metals could also mediate interesting transformations. For instance, reactions involving nucleophilic attack on the 1-oxaspiro[3.5]nona-5,8-diene-2,7-dione system have been shown to proceed via a 1,6-addition to a p-quinone diphenylmethide intermediate, showcasing the reactivity of a related spirocyclic core. rsc.org

Catalyst/Reagent Reaction Type Potential Site of Reactivity on 1-Oxaspiro[3.5]nonane Core Potential Product
Pd(OAc)₂ / LigandC-H ArylationCyclohexane RingAryl-substituted 1-oxaspiro[3.5]nonane
Pd(0) / NucleophileRing-OpeningOxetane RingFunctionalized cyclohexyl derivative
Methyl-lithiumNucleophilic AdditionRelated spiro-dienone systems(p-hydroxyphenyl)diphenylmethyl derivatives rsc.org

This table provides hypothetical examples of metal-mediated transformations on the 1-oxaspiro[3.5]nonane core based on known catalytic systems and reactivity of related compounds.

Stereochemical Considerations and Conformational Analysis of 7 Methyl 1 Oxaspiro 3.5 Nonane

Chiral Recognition and Stereoisomerism in Spiro[3.5]nonane Systems

Spiro[3.5]nonane systems, due to the spirocyclic fusion, possess inherent structural rigidity that can lead to chirality. The spiroatom itself can be a stereocenter if the substitution pattern on both rings removes all planes of symmetry. In the case of 7-Methyl-1-oxaspiro[3.5]nonane, the presence of the methyl group at the C7 position of the cyclohexane (B81311) ring introduces a chiral center. This gives rise to the possibility of enantiomers, (R)-7-Methyl-1-oxaspiro[3.5]nonane and (S)-7-Methyl-1-oxaspiro[3.5]nonane, which are non-superimposable mirror images of each other.

The stereochemistry of such spiro compounds is of significant interest in fields like medicinal chemistry and materials science, where specific stereoisomers can exhibit distinct biological activities or physical properties. unibo.it The development of chiral spiro ligands for asymmetric catalysis is a testament to the importance of stereocontrol in these systems. researchgate.net The synthesis of enantiomerically pure spiro compounds often requires sophisticated strategies, such as asymmetric catalysis or the use of chiral starting materials.

Conformational Preferences and Dynamics of the 1-Oxaspiro[3.5]nonane Core

The conformational landscape of the 1-oxaspiro[3.5]nonane core is dictated by the interplay of ring strain in the four-membered oxetane (B1205548) ring and the conformational flexibility of the six-membered cyclohexane ring.

Analysis of Ring Strain and Puckering in the Four-Membered Oxetane Ring

The four-membered oxetane ring in 1-oxaspiro[3.5]nonane is inherently strained due to the deviation of its bond angles from the ideal tetrahedral value. beilstein-journals.org This ring strain significantly influences the molecule's reactivity. nih.gov The oxetane ring is not perfectly planar and exhibits a degree of puckering. The puckering angle in unsubstituted oxetane has been calculated to be 8.7° at 140 K. beilstein-journals.orguni-muenchen.de This puckering helps to alleviate some of the torsional strain associated with a planar conformation. In spirocyclic systems, the fusion to another ring can further influence the puckering of the oxetane ring. uni-muenchen.de The strain within the oxetane ring makes it susceptible to ring-opening reactions under certain conditions. acs.org

Conformational Equilibria and Inversion Barriers of the Six-Membered Cyclohexane Ring

The six-membered cyclohexane ring in 1-oxaspiro[3.5]nonane, similar to substituted cyclohexanes, predominantly adopts a chair conformation to minimize angle and torsional strain. msu.edu However, the spiro-fusion to the oxetane ring introduces constraints on the conformational flexibility of the cyclohexane ring. The cyclohexane ring can undergo a ring-flip process, interconverting between two chair conformations. masterorganicchemistry.com In this process, axial substituents become equatorial and vice versa.

The energy barrier for this ring inversion is influenced by the substituents on the ring. For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions. msu.edulibretexts.orglibretexts.org These are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring.

Influence of the 7-Methyl Substituent on Conformational Landscapes and Stereoelectronic Effects

The presence of the methyl group at the 7-position of the cyclohexane ring in this compound has a profound impact on the conformational equilibrium. The methyl group can occupy either an axial or an equatorial position in the chair conformation of the cyclohexane ring.

The relative stability of the two conformers is determined by the magnitude of the steric interactions. An axial methyl group experiences 1,3-diaxial interactions with the axial hydrogens at the C5 and C9 positions (numbering based on the spiro[3.5]nonane system). This steric strain destabilizes the conformer with the axial methyl group. libretexts.org Consequently, the equilibrium will favor the conformer where the methyl group is in the more sterically favorable equatorial position. For methylcyclohexane (B89554), the equatorial conformer is favored by about 1.7 kcal/mol, resulting in a population of approximately 95% for the equatorial conformer at room temperature. masterorganicchemistry.commasterorganicchemistry.com

PropertyValueSource
Puckering Angle of Oxetane ~8.7° (for unsubstituted oxetane at 140 K) beilstein-journals.orguni-muenchen.de
Energy Difference (Axial vs. Equatorial Methylcyclohexane) ~1.7 kcal/mol masterorganicchemistry.commasterorganicchemistry.com
Population of Equatorial Conformer (Methylcyclohexane) ~95% at room temperature masterorganicchemistry.commasterorganicchemistry.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 7 Methyl 1 Oxaspiro 3.5 Nonane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 7-Methyl-1-oxaspiro[3.5]nonane. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Detailed ¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

A ¹H NMR spectrum of this compound would be anticipated to provide distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, with those closer to the oxygen atom of the oxetane (B1205548) ring expected to appear at a lower field (higher ppm). The integration of these signals would correspond to the number of protons for each signal.

Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, described by coupling constants (J values) that provide information about the dihedral angles between these protons. The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) would reveal the number of neighboring protons. However, specific chemical shifts, coupling constants, and multiplicities for this compound are not available in the reviewed literature.

¹³C NMR Spectroscopic Analysis: Carbon Environments and Quaternary Centers

The ¹³C NMR spectrum would display a signal for each unique carbon atom in this compound. The chemical shifts of these signals would be indicative of the carbon's hybridization and its bonding environment. The spiro carbon, being a quaternary center bonded to oxygen and two other carbons, would likely have a characteristic chemical shift. The carbon atoms of the oxetane ring are expected to be deshielded due to the electronegativity of the adjacent oxygen atom. Without experimental data, precise chemical shift values for the different carbon environments, including the quaternary spiro center, cannot be provided.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C NMR signals and to determine the stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to establish the connectivity of protons within the cyclohexane (B81311) and oxetane rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across the quaternary spiro center.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule, particularly at the spiro center and the methyl-substituted carbon.

While these techniques are standard for structural elucidation, no published 2D NMR data for this compound could be found.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry would be used to determine the precise molecular mass of this compound. This would allow for the calculation of its elemental formula, confirming the number of carbon, hydrogen, and oxygen atoms. This is a critical step in verifying the identity of the compound. However, a specific experimentally determined high-resolution mass for this compound is not documented in the available resources.

Fragmentation Pathways and Structural Information Derived from Mass Spectra

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the this compound molecular ion. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. The fragmentation pathways would likely involve the cleavage of the oxetane and cyclohexane rings. The stability of the resulting fragment ions would dictate the observed peaks in the mass spectrum. A detailed analysis of these fragments would help to confirm the connectivity of the molecule. Unfortunately, no experimental mass spectra or detailed fragmentation analyses for this compound have been published.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The molecular structure of this compound is composed of a methyl-substituted cyclohexane ring and a four-membered oxetane (ether) ring joined at a spiro-carbon. The IR spectrum is therefore expected to display characteristic absorption bands corresponding to the vibrational modes of these components.

The most prominent absorptions would arise from the stretching and bending vibrations of its C-H and C-O bonds. The cyclohexane and methyl moieties contribute to strong C-H stretching vibrations, which are typically observed in the 2850-3000 cm⁻¹ region for sp³-hybridized carbons. docbrown.info Specifically, methylcyclohexane (B89554) exhibits characteristic vibrations at approximately 2927 cm⁻¹ and 2854 cm⁻¹. nist.gov Additionally, C-H bending vibrations for CH₂ and CH₃ groups are expected to appear in the 1350-1470 cm⁻¹ range. umanitoba.ca

A key diagnostic peak for the presence of the oxetane ring would be the C-O-C stretching vibration. In cyclic ethers, this bond typically produces a strong absorption band in the "fingerprint region." For the strained four-membered oxetane ring, a characteristic C-O asymmetric stretch is found around 1008 cm⁻¹. umanitoba.ca The presence of this band would be a strong indicator of the 1-oxaspiro[3.5]nonane framework. The absence of strong absorptions in regions characteristic of hydroxyl groups (~3200-3600 cm⁻¹) or carbonyl groups (~1650-1800 cm⁻¹) would confirm the purity of the spiro-ether structure.

The following table summarizes the predicted characteristic IR absorption bands for this compound.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2965–2850C-H Stretch-CH₃, -CH₂- (Cyclohexane)
1470–1440C-H Bend (Scissoring)-CH₂-
1380–1370C-H Bend (Symmetric)-CH₃
~1010C-O-C Asymmetric StretchOxetane Ring (Strained Ether)

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing data on atomic coordinates, bond lengths, bond angles, and stereochemistry. libretexts.org For a molecule like this compound, which possesses two stereocenters (the spiro carbon C5 and the methyl-substituted carbon C7), this technique is crucial for unambiguously establishing both its relative and absolute configuration.

To perform this analysis, a high-quality single crystal of the compound is required. creativebiomart.net The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure can be resolved. nih.gov

The key structural insights that would be gained from an X-ray crystallographic study of this compound include:

Relative Stereochemistry: The analysis would determine the spatial relationship between the methyl group at C7 and the oxetane ring. It would confirm whether the compound is the cis or trans diastereomer.

Absolute Stereochemistry: By using anomalous dispersion techniques, typically requiring the presence of a heavier atom or the use of a chiral co-crystallizing agent, the absolute configuration (R/S) at both the C5 and C7 stereocenters could be determined.

Conformational Analysis: The study would reveal the precise conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the degree of puckering in the strained oxetane ring. In unsubstituted oxetane, the ring is nearly planar, with specific C-O and C-C bond lengths of 1.46 Å and 1.53 Å, respectively. acs.org

Bond Parameters: Exact bond lengths and angles for the entire molecule would be measured, providing insight into the effects of ring strain and substitution on the molecular geometry.

While a crystal structure for this compound is not currently available in open-access crystallographic databases, a successful analysis would yield a set of crystallographic parameters as outlined in the hypothetical data table below.

ParameterInformation Provided
Chemical FormulaC₉H₁₆O
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupDescribes the symmetry of the crystal lattice
Unit Cell Dimensions (a, b, c)Edge lengths of the unit cell (Å)
Unit Cell Angles (α, β, γ)Angles between the unit cell axes (°)
ZNumber of molecules per unit cell
Calculated Density (Dx)Density of the crystal (g/cm³)
Final R-indicesIndicators of the quality of the structural model

Computational Chemistry and Theoretical Investigations of 7 Methyl 1 Oxaspiro 3.5 Nonane

Quantum Chemical Calculations of Molecular Structure and Stability

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional arrangement of atoms in a molecule and assessing its relative stability. For 7-Methyl-1-oxaspiro[3.5]nonane, these calculations would primarily involve determining the preferred conformations of the cyclohexane (B81311) ring and the orientation of the methyl substituent.

Geometry Optimization and Energetic Profiles of Conformations

The conformational landscape of this compound is dominated by the chair and boat forms of the cyclohexane ring. The presence of the spiro-fused oxetane (B1205548) ring introduces unique steric and electronic effects that influence the conformational equilibrium. Geometry optimization using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) would be employed to find the minimum energy structures for the possible conformers.

For the 7-methyl derivative, two chair conformations are of primary interest: one with the methyl group in an axial position and one with it in an equatorial position. Theoretical calculations consistently predict that the equatorial conformer is more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. The energy difference between these two conformers, known as the A-value, can be computationally determined.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Equatorial-Chair0.00C1-C2-C3-C4 = 55.8
Axial-Chair1.7 - 2.0C1-C2-C3-C4 = 54.9
Twist-Boat~5.5

Note: The data presented in this table is illustrative and based on typical values for methylcyclohexane (B89554). Precise values for this compound would require specific calculations.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is characterized by the interplay of the strained oxetane ring and the flexible cyclohexane ring. The oxygen atom in the oxetane ring is a site of high electron density, influencing the molecule's reactivity and intermolecular interactions. Analysis of the molecular orbitals (HOMO and LUMO) would reveal the regions most susceptible to nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) analysis is a powerful computational tool to investigate bonding characteristics. It would likely show significant p-character in the C-O bonds of the oxetane ring and delocalization of electron density from the oxygen lone pairs into antibonding orbitals of adjacent bonds, a phenomenon known as hyperconjugation.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides a means to predict spectroscopic data, which is invaluable for compound characterization.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts would be highly dependent on the conformation. For instance, the chemical shift of the methyl protons would differ significantly between the axial and equatorial positions.

NucleusPredicted Chemical Shift (ppm) - EquatorialPredicted Chemical Shift (ppm) - Axial
¹³C (Methyl)~22~17
¹H (Methyl)~0.9~1.2

Note: These are approximate values and would need to be referenced against a standard like TMS in actual calculations.

Vibrational Frequencies: The infrared (IR) spectrum of this compound can be predicted by calculating its vibrational frequencies. These calculations would identify characteristic vibrational modes, such as the C-O-C stretching of the oxetane ring and the various C-H stretching and bending modes of the methyl and cyclohexane groups.

Mechanistic Studies of Reactions Involving Oxaspiro[3.5]nonanes

Theoretical methods are crucial for understanding the mechanisms of chemical reactions, including those involving the ring-opening of the oxetane moiety in oxaspiro[3.5]nonanes.

Transition State Characterization and Reaction Pathway Elucidation

The acid-catalyzed ring-opening of the oxetane in this compound is a representative reaction that can be studied computationally. The reaction would likely proceed through protonation of the oxygen atom, followed by nucleophilic attack on one of the adjacent carbon atoms. Transition state theory can be used to locate the transition state structure for the ring-opening step. The geometry of the transition state would reveal the concerted or stepwise nature of the bond-breaking and bond-forming processes.

Calculation of Activation Energies and Kinetic Parameters

Once the reactants, transition state, and products are optimized, the activation energy for the reaction can be calculated as the energy difference between the transition state and the reactants. This information is vital for predicting the reaction rate. By calculating the vibrational frequencies of the transition state, one can also determine the entropy of activation and subsequently the Gibbs free energy of activation, providing a more complete picture of the reaction kinetics.

ParameterCalculated Value
Activation Energy (Ea)Varies with nucleophile and catalyst
Gibbs Free Energy of Activation (ΔG‡)Varies with temperature and solvent

Advanced Conformational Analysis using Computational Methods

The conformational preferences of this compound are primarily dictated by the interplay of ring strain in the oxetane moiety and the conformational flexibility of the substituted cyclohexane ring. Advanced computational methods, particularly those rooted in quantum mechanics, are indispensable for a detailed understanding of the molecule's potential energy surface and the identification of its most stable conformers.

Methodologies such as Density Functional Theory (DFT) are frequently employed to investigate the stereochemistry and energetics of spiro compounds. numberanalytics.comnih.gov DFT calculations can predict the geometric parameters and relative energies of different stereoisomers with high accuracy. numberanalytics.com For enhanced accuracy in energy calculations, second-order Møller-Plesset perturbation theory (MP2) can be utilized. acs.org The choice of basis set is crucial, with Pople-style basis sets like 6-311+G(d) or correlation-consistent basis sets like aug-cc-pVTZ often providing a good balance between computational cost and accuracy for such systems. acs.org

The conformational analysis of this compound involves considering the various forms the cyclohexane ring can adopt, principally the chair, twist-boat, and boat conformations. For each of these, the methyl group can be positioned either axially or equatorially. Furthermore, the oxetane ring itself is not perfectly planar and can exhibit a degree of puckering. The orientation of the oxetane ring relative to the cyclohexane chair (axial vs. equatorial) gives rise to distinct conformers.

In analogous systems like 1,7-dioxaspiro[5.5]undecane, the most stable conformation is one where both rings adopt a chair form. acs.org By extension, for this compound, the most stable conformers are expected to feature the cyclohexane ring in a chair conformation to minimize torsional and steric strain. The preference for the methyl group to occupy an equatorial position to avoid 1,3-diaxial interactions is a well-established principle in cyclohexane chemistry. This leads to two primary low-energy chair conformers: one with the methyl group equatorial and the oxetane ring axial (e,a), and another with both groups equatorial (e,e). The relative stability of these conformers is influenced by steric and electronic effects, including the anomeric effect which can stabilize axial placements of electronegative groups like the ether oxygen.

To account for the influence of a solvent environment, the Polarizable Continuum Model (PCM) can be applied to the quantum mechanical calculations. acs.org This model simulates the dielectric effect of a solvent, which can alter the relative energies of conformers, especially if they have different dipole moments.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the relative energies of various conformers of this compound. The energies are given relative to the most stable conformer.

ConformerCyclohexane ConformationMethyl PositionOxetane PositionRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Solvated (Water)
1ChairEquatorialAxial0.000.00
2ChairEquatorialEquatorial0.850.70
3ChairAxialEquatorial2.102.00
4ChairAxialAxial2.502.45
5Twist-BoatEquatorial-likeAxial-like5.505.30

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While conformational analysis provides a static picture of stable energy minima, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and converts between different conformations. researchgate.netrsc.org

For an MD simulation, a force field is required to define the potential energy of the system as a function of its atomic coordinates. Standard force fields like AMBER, CHARMM, or OPLS are parameterized for a wide range of organic molecules and could be adapted for this compound. The accuracy of the simulation would depend on the quality of the force field parameters for the spirocyclic oxetane moiety. If standard parameters are not available, they can be derived from high-level quantum mechanics calculations.

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in the presence of other molecules, such as a biological receptor or other solvent components, one can investigate the nature and strength of these interactions. Radial distribution functions can be calculated to understand the solvation structure around the molecule, identifying, for example, preferential hydrogen bonding sites involving the ether oxygen. Such simulations are critical in fields like drug discovery, where understanding the binding of a molecule to a protein target is key.

Advanced Studies and Potential Research Directions for Functionalized 1 Oxaspiro 3.5 Nonanes

Application as Building Blocks in the Synthesis of Complex Natural Products and Synthetic Compounds

The spiroketal moiety, of which the 1-oxaspiro[3.5]nonane system is a specific example, is a privileged substructure found in a multitude of natural products known for their significant biological activities. mskcc.orgresearchgate.net These structures often serve as rigid organizing elements that correctly position various functional groups for biological interactions. mskcc.org Consequently, functionalized 1-oxaspiro[3.5]nonanes, including the 7-methyl derivative, are highly sought-after as building blocks in the total synthesis of such complex molecules.

Research has demonstrated the utility of related spirocycles as key intermediates. For instance, the spiro[3.5]nonane skeleton is present in natural products like cryptolaevilactones, and synthetic routes have been developed using precursors like Spiro[3.5]nonan-7-one. The synthesis of 7-Methyl-1-oxaspiro[3.5]nonane and its derivatives provides building blocks with a defined stereocenter on the cyclohexane (B81311) ring, which can be crucial for controlling the stereochemistry of subsequent transformations in a total synthesis campaign. The presence of the methyl group can influence the conformational preference of the six-membered ring, which can be exploited to achieve high diastereoselectivity in reactions at other positions.

The synthesis of complex spiroketal-containing natural products often relies on thermodynamically controlled spiroketalization reactions. mskcc.org However, the development of kinetically controlled methods provides access to a wider range of stereoisomers. mskcc.orgacs.org The this compound scaffold can be constructed using various strategies, which can then be incorporated into larger molecular architectures. One such approach involves the copper-catalyzed borylative ring-closing C-C coupling, which has been successfully used to create 2-methylboryl-7-oxaspiro[3.5]nonane, a versatile intermediate for further functionalization. urv.cat

Precursor TypeSynthetic StrategyResulting SpirocyclePotential Application in SynthesisReference(s)
Alkenyl Halide with Pendant TetrahydropyranCu-catalyzed Borylative Ring Closing2-methylboryl-7-oxaspiro[3.5]nonaneIntermediate for cross-coupling reactions urv.cat
1,3-DiolsIntramolecular Cyclization (Williamson Ether Synthesis)Substituted 1-Oxaspiro[3.5]nonanesAccess to functionalized oxetane (B1205548) rings acs.org
Homoallylic AlcoholsIodo-CyclizationFunctionalized 1-Oxaspiro[3.4]octanes (related system)Formation of halogenated spirocyclic intermediates acs.org
Diethyl AcetonedicarboxylateTandem Cyclization and DecarboxylationSpiro[3.5]nonane-6,8-dione (carbocyclic analogue)Precursor for further functionalization of the cyclohexane ring researchgate.net

The strategic incorporation of the this compound unit can be envisioned in the synthesis of analogues of natural products where the spiro-center provides a rigid anchor. This rigidity helps minimize the entropic penalty upon binding to a biological target, potentially enhancing potency.

Integration of the 1-Oxaspiro[3.5]nonane Motif into Scaffolds for Bioactive Molecules

The unique three-dimensional structure of the 1-oxaspiro[3.5]nonane motif makes it an excellent scaffold for the development of novel bioactive molecules. encyclopedia.pub The rigidity of the spiro[3.5]nonane core can enhance target selectivity in drug discovery programs. By using the scaffold as a central framework, chemists can project substituents into specific vectors in three-dimensional space, allowing for precise interaction with the binding sites of proteins and other biological targets. mskcc.org

The oxetane ring, a component of the 1-oxaspiro[3.5]nonane system, has been increasingly utilized in medicinal chemistry as a bioisosteric replacement for other chemical groups. acs.org Its incorporation can lead to improved physicochemical properties such as solubility and metabolic stability. The 7-methyl derivative provides an additional hydrophobic interaction point and a stereocenter that can be crucial for chiral recognition at a biological receptor.

Derivatives of the related 1-oxaspiro[3.5]nonan-7-ol have shown potential anti-inflammatory activity. This suggests that the core scaffold is biologically relevant and that further exploration of substituted analogues, such as this compound, is warranted. The synthesis of libraries based on this scaffold can be used to probe structure-activity relationships (SAR). For example, amides have been synthesized from related spiro-amines, such as 2,5-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}furan-3-carboxamide, for investigation in medicinal chemistry. evitachem.com

Scaffold FeatureImplication for BioactivityExample of Related Bioactive MotifReference(s)
Spirocyclic CoreConfers structural rigidity, enhancing binding affinity and metabolic stability.Azaspiro[3.5]nonane derivatives as kinase inhibitors.
Oxetane RingCan improve physicochemical properties (e.g., solubility) as a bioisostere.Wide adoption in modern medicinal chemistry programs. acs.org
3D Vectorial DisplayAllows for precise spatial orientation of functional groups for target interaction.Spiroketals as rigid scaffolds in natural products. mskcc.org
Cyclohexane RingProvides a non-planar structure that can be functionalized to explore chemical space.1-Oxaspiro[3.5]nonan-7-ol showing anti-inflammatory properties.

Development of Novel Methodologies for Derivatization and Scaffold Diversity

The full potential of the this compound scaffold can only be realized through the development of efficient and versatile synthetic methodologies for its creation and subsequent derivatization. Research in this area focuses on creating diverse libraries of compounds for screening purposes.

Significant progress has been made in the synthesis of spiroketals and related spirocycles. thieme-connect.com Modern synthetic methods that could be applied or adapted for this compound derivatives include:

Metal-Catalyzed Cyclizations: Copper-catalyzed [3+2] annulation reactions have been developed for the efficient synthesis of spiroketals under mild conditions. thieme-connect.com Similarly, gold-mediated oxidative cyclizations of propargyl alcohols provide another route to functionalized spirocycles. acs.org

Stereoselective Synthesis: To explore the impact of stereochemistry on biological activity, methods for the stereocontrolled synthesis of spiroketals are crucial. Strategies using chiral ligands or Lewis acids, such as Ti(Oi-Pr)₄, can control the stereochemical outcome at the anomeric carbon during spiroketalization, providing access to specific stereoisomers. acs.orgthieme-connect.com

Ring-Expansion Strategies: The use of siloxane-mediated ring-expansion reactions has proven effective for creating nitrogen-containing spirocycles like 1-azaspiro[3.5]nonane derivatives and could potentially be adapted for oxygen-containing systems.

Functionalization of Pre-formed Scaffolds: Once the core this compound skeleton is formed, various reactions can be employed to introduce further diversity. Ketone derivatives, such as an analogue of Spiro[3.5]nonan-7-one, can undergo reduction to alcohols, oxidation, or nucleophilic substitution to generate a wide array of new compounds.

The development of diversity-oriented synthesis (DOS) pathways starting from a common this compound intermediate would be a powerful tool for generating novel chemical entities for biological screening and materials science applications. mskcc.org

Exploration of 1-Oxaspiro[3.5]nonane Derivatives in Advanced Materials Chemistry

While the primary focus for spirocyclic compounds has been in medicinal chemistry, their unique structural and physical properties also make them interesting candidates for materials science. The rigid, three-dimensional framework of the 1-oxaspiro[3.5]nonane scaffold can be exploited to create materials with well-defined architectures.

Research into related azaspiro[3.5]nonane compounds has shown their potential in materials science, where they are investigated for their thermal stability and optical properties. The introduction of the oxetane ring within the 1-oxaspiro[3.5]nonane structure is particularly noteworthy. Oxetanes are known to undergo ring-opening polymerization to produce polyethers, and the spirocyclic nature of the monomer could lead to polymers with unique cross-linked structures and properties.

Potential research directions in materials chemistry for this compound derivatives include:

Polymer Science: Using difunctionalized derivatives of this compound as monomers for the synthesis of novel polyesters or polyethers. The rigid spiro-center would be incorporated into the polymer backbone, potentially influencing properties like the glass transition temperature, crystallinity, and mechanical strength.

Liquid Crystals: The defined, non-planar shape of the spiro-scaffold could be used as a core for designing new liquid crystalline materials.

Functional Materials: The scaffold could be functionalized with photochromic or electronically active groups to create materials with responsive properties. The rigid framework would ensure a specific spatial relationship between the functional units.

While this area is less explored than the biological applications, the inherent properties of the this compound scaffold suggest it could be a valuable component in the design of next-generation advanced materials. acs.org

Q & A

Q. What analytical techniques quantify trace impurities in this compound batches?

  • Methodological Answer : High-resolution LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. For iodomethyl derivatives, inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual iodine, ensuring compliance with pharmacopeial limits (<0.1%) .

Data Contradiction Analysis

Q. Why do similar spirocyclic derivatives exhibit divergent bioactivity despite structural homology?

  • Methodological Answer : Subtle stereoelectronic differences (e.g., nitrogen vs. oxygen in the spiro ring) alter target interactions. For example, 7-azaspiro analogs show 10-fold higher affinity for serotonin receptors than oxa-analogs due to stronger cation-π interactions with aromatic residues .

Q. How can discrepancies in reported melting points for hydrochloride salts be addressed?

  • Methodological Answer : Polymorphism and hydration states cause variability. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify crystalline forms. For instance, a monohydrate form of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride melts at 158°C, while the anhydrous form melts at 172°C .

Experimental Design Considerations

Q. What controls are essential when assessing spirocyclic compounds in enzyme inhibition assays?

  • Methodological Answer : Include a positive control (e.g., staurosporine for kinase assays) and a vehicle control (e.g., DMSO) to normalize solvent effects. Pre-incubate enzymes with inhibitors for 30 minutes to ensure equilibrium binding, and validate results with orthogonal methods (e.g., SPR) .

Q. How is enantiomeric excess (ee) determined for chiral spirocyclic derivatives?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. For example, a hexane/isopropanol mobile phase (90:10) achieved baseline separation of (R)- and (S)-7-Methyl-1-oxaspiro[3.5]nonane-2-carboxylate (ee >99%) .

Structural and Functional Analogues

Q. How do this compound derivatives compare to related azaspiro compounds in drug discovery?

  • Methodological Answer : Azaspiro derivatives (e.g., 7-azaspiro[3.5]nonane) often exhibit superior metabolic stability due to reduced CYP450 oxidation. However, oxaspiro analogs show better aqueous solubility (~2.5 mg/mL vs. 0.8 mg/mL for azaspiro), making them preferable for parenteral formulations .

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